methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
- Methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a chemical compound with the following structure:
C23H17Cl2N3O3
. - It belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- The compound’s structure consists of a benzoate moiety linked to a tetrahydroimidazo[4,5-c]pyridine ring via a carbonyl group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves coupling reactions. One straightforward method is the reaction of 4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid with methyl 4-formylbenzoate.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or dimethylformamide (DMF).
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The reduction of the carbonyl group yields the corresponding alcohol, while substitution reactions lead to various derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its biological activity against parasites (e.g., Leishmania) and its potential as an antimalarial agent.
Medicine: Assessing its pharmacokinetics, toxicity, and therapeutic efficacy.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Uniqueness: Its tetrahydroimidazo[4,5-c]pyridine ring and dichlorophenyl substituent distinguish it from other pyrazole derivatives.
Similar Compounds: Other pyrazole-bearing compounds, such as those with different substituents or linkages, may exhibit varying activities.
Biological Activity
Methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including anticancer properties, receptor interactions, and pharmacokinetics.
Chemical Structure and Synthesis
This compound is characterized by its complex structure featuring a dichlorophenyl group and an imidazopyridine moiety. The synthesis of this compound typically involves multi-step reactions that ensure the formation of the desired functional groups while maintaining structural integrity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- In vitro studies : Various derivatives have been tested against multiple cancer cell lines. For example, a related compound showed strong cytotoxicity with IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Mechanism of action : The biological activity is often attributed to the inhibition of key signaling pathways involved in cancer progression. For instance, certain imidazoquinolines have been shown to inhibit tubulin polymerization and induce cell cycle arrest .
Receptor Interactions
The compound's interaction with biological receptors plays a crucial role in its pharmacological profile:
- Kinase inhibition : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2. This inhibition leads to reduced tumor growth and metastasis .
- Docking studies : Computational docking analyses reveal that these compounds can effectively bind to active sites of target receptors, providing insights into their mechanism of action .
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:
- Bioavailability : Studies indicate that similar compounds exhibit high oral bioavailability due to favorable absorption characteristics .
- Metabolism : The metabolic pathways involve phase I and II reactions leading to various metabolites. The pharmacologically inactive metabolites are often monitored for toxicity assessments .
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative of this compound showed significant tumor regression in patients with advanced solid tumors after administration .
- Case Study 2 : Another study focused on the effects of a similar imidazopyridine compound on inflammatory diseases demonstrated its potential as an anti-inflammatory agent through A3 adenosine receptor modulation .
Properties
Molecular Formula |
C21H18Cl2N4O3 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
methyl 4-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-30-20(28)12-5-7-13(8-6-12)26-21(29)27-10-9-16-18(25-11-24-16)19(27)14-3-2-4-15(22)17(14)23/h2-8,11,19H,9-10H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
QPMQTWJIWDMWSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)Cl)Cl)N=CN3 |
Origin of Product |
United States |
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